3,5-dichloro-1-phenethylpyrazin-2(1H)-one
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Overview
Description
3,5-Dichloro-1-phenethylpyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-phenethylpyrazin-2(1H)-one typically involves the reaction of a phenethylamine derivative with a dichloropyrazine precursor under controlled conditions. Common reagents used in the synthesis include:
- Phenethylamine
- 3,5-Dichloropyrazine
- Catalysts such as palladium or copper complexes
- Solvents like ethanol or dimethylformamide (DMF)
The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C, and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-phenethylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazinone ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvents (ethanol, DMF).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrazinone derivatives.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-phenethylpyrazin-2(1H)-one would depend on its specific biological target. Generally, compounds in the pyrazinone family may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyrazin-2(1H)-one
- 1-Phenethylpyrazin-2(1H)-one
- 3,5-Dichloro-1-methylpyrazin-2(1H)-one
Uniqueness
3,5-Dichloro-1-phenethylpyrazin-2(1H)-one is unique due to the presence of both dichloro and phenethyl groups, which may confer distinct chemical and biological properties compared to other pyrazinone derivatives. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H10Cl2N2O |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
3,5-dichloro-1-(2-phenylethyl)pyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-8-16(12(17)11(14)15-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
NFXCHNJDDAGZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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